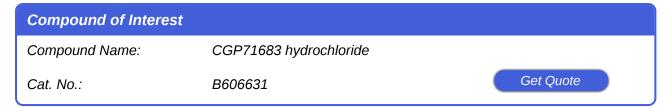


Application Notes and Protocols for CGP71683 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

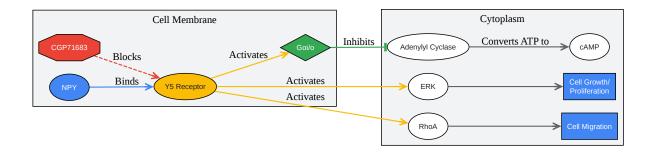
CGP71683 hydrochloride is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] Its high affinity for the Y5 receptor subtype over other NPY receptors (Y1, Y2, Y4) makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the NPY Y5 receptor.[2][3] This document provides detailed experimental protocols for the application of CGP71683 hydrochloride in both in vitro and in vivo research settings, with a focus on its use in studying feeding behavior and cancer cell biology.

Mechanism of Action

CGP71683 acts as a competitive antagonist at the NPY Y5 receptor, a G-protein coupled receptor (GPCR).[4] Activation of the Y5 receptor by its endogenous ligand, NPY, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, Y5 receptor activation can stimulate downstream signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway and the RhoA pathway, which are involved in cell growth, proliferation, and migration.[4][5] By blocking the binding of NPY to the Y5 receptor, CGP71683 effectively inhibits these downstream signaling events.

NPY Y5 Receptor Signaling Pathway





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Caption: NPY Y5 Receptor Signaling Pathway Antagonized by CGP71683.

Quantitative Data Summary

The following table summarizes the binding affinity and potency of **CGP71683 hydrochloride** for various NPY receptor subtypes.

Receptor Subtype	Ligand/C ompound	Assay Type	Species	IC50 (nM)	Ki (nM)	Referenc e
Y5	CGP71683 A	Radioligan d Binding	Rat	1.4	-	[2]
Y1	CGP71683 A	Radioligan d Binding	Rat	2765	>4000	[2][4]
Y2	CGP71683 A	Radioligan d Binding	Rat	7187	200	[2][4]
Y4	CGP71683 A	Radioligan d Binding	Rat	5637	-	[2]
Y5	CGP71683 A	Radioligan d Binding	Human	2.9	1.3	[4]



Experimental Protocols In Vitro Assays

This protocol is designed to determine the binding affinity of **CGP71683 hydrochloride** for the NPY Y5 receptor using a competitive binding assay with a radiolabeled ligand.

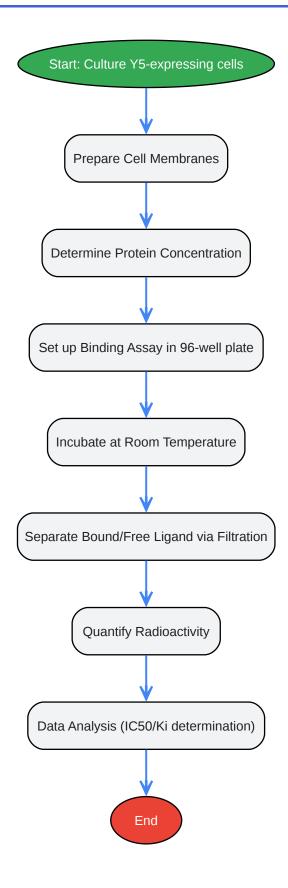
Materials:

- HEK293 cells stably expressing the rat or human NPY Y5 receptor.
- Cell culture medium (e.g., DMEM with 10% FBS, Penicillin/Streptomycin, and a selection agent like G418).
- · Phosphate-Buffered Saline (PBS).
- Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
- Radioligand: [1251]-Peptide YY ([1251]-PYY) or a selective Y5 radioligand.
- CGP71683 hydrochloride.
- Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 μM).
- 96-well filter plates with GF/C filters.
- Scintillation fluid and a scintillation counter.

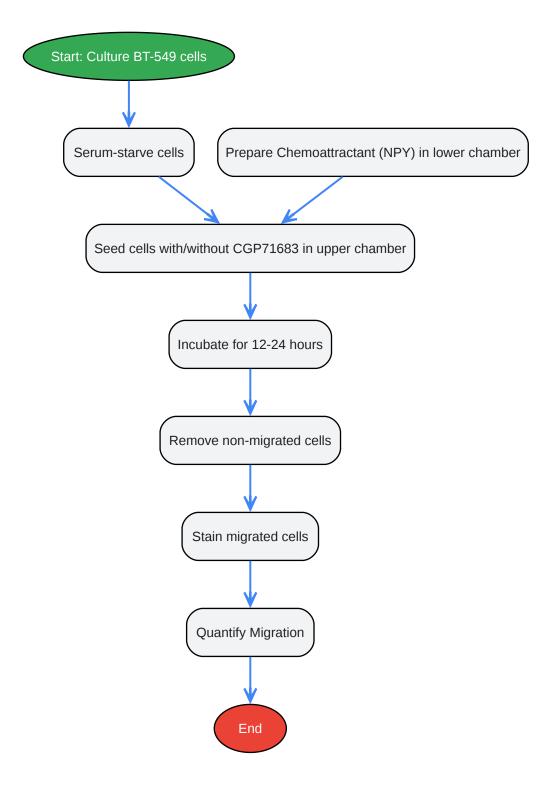
Protocol:

Experimental Workflow: Radioligand Binding Assay

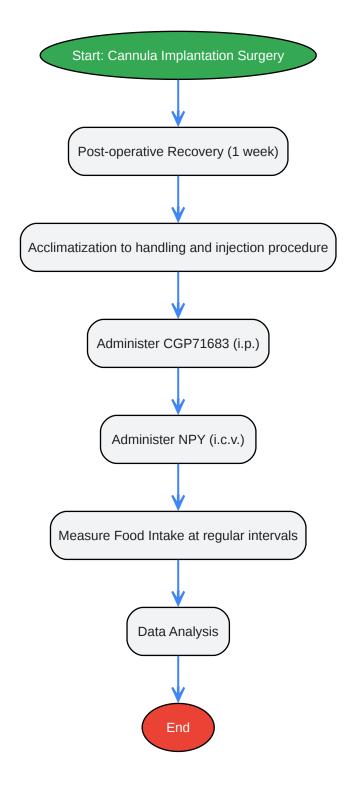












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